molecular formula C24H16N2O B3720852 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol

1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol

Cat. No.: B3720852
M. Wt: 348.4 g/mol
InChI Key: BOBDOSQGFIXBCS-MFKUBSTISA-N
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Description

1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence various biological pathways and processes, making it useful in applications such as metal ion detection and therapeutic interventions .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol include other Schiff bases derived from different aldehydes and amines. Examples include:

    1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol: Known for its nonlinear optical properties.

    1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Used in optical limiting devices.

    1-[(E)-(2,5-dichlorophenylimino)methyl]naphthalen-2-ol: Exhibits strong nonlinear optical properties and is used in laser protection gadgets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c27-23-14-13-16-7-1-2-8-17(16)22(23)15-25-26-24-20-11-5-3-9-18(20)19-10-4-6-12-21(19)24/h1-15,27H/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBDOSQGFIXBCS-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN=C3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N=C3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
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1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
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1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
Reactant of Route 4
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
Reactant of Route 5
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
Reactant of Route 6
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol

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